molecular formula C10H15IN2 B1221616 3-Iodo-4-aminophentermine CAS No. 81530-23-6

3-Iodo-4-aminophentermine

Cat. No.: B1221616
CAS No.: 81530-23-6
M. Wt: 290.14 g/mol
InChI Key: SJTPTIAXCKYNNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-4-aminophentermine, also known as this compound, is a useful research compound. Its molecular formula is C10H15IN2 and its molecular weight is 290.14 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81530-23-6

Molecular Formula

C10H15IN2

Molecular Weight

290.14 g/mol

IUPAC Name

4-(2-amino-2-methylpropyl)-2-iodoaniline

InChI

InChI=1S/C10H15IN2/c1-10(2,13)6-7-3-4-9(12)8(11)5-7/h3-5H,6,12-13H2,1-2H3

InChI Key

SJTPTIAXCKYNNF-UHFFFAOYSA-N

SMILES

CC(C)(CC1=CC(=C(C=C1)N)I)N

Canonical SMILES

CC(C)(CC1=CC(=C(C=C1)N)I)N

Other CAS No.

81530-23-6

Synonyms

3-IAMP
3-iodo-4-aminophentermine
3-iodo-4-aminophentermine monohydrochloride

Origin of Product

United States

Contextualization Within Phenethylamine Analogues Research

Phenethylamine (B48288) and its derivatives constitute a vast family of neuroactive compounds, both naturally occurring and synthetic, that share a common chemical backbone. uj.edu.pl This structural motif is the foundation for a wide array of substances with significant effects on the central nervous system, including stimulants, hallucinogens, and anorectics. uj.edu.pl Phentermine itself is a well-known anorectic agent, functioning as a sympathomimetic amine that stimulates the release of norepinephrine (B1679862) and dopamine. researchgate.net

The academic exploration of phenethylamine analogues is driven by the desire to understand structure-activity relationships—how modifications to the basic phenethylamine structure influence a compound's interaction with biological targets, such as neurotransmitter transporters and receptors. researchgate.net Research in this area aims to develop novel therapeutic agents with improved efficacy and selectivity, as well as to create sophisticated tools for studying the brain. It is within this framework of systematic chemical modification and functional analysis that 3-Iodo-4-aminophentermine emerged as a compound of interest.

Historical Development As a Radioligand Research Tool

The principal investigation into 3-Iodo-4-aminophentermine was documented in a 1985 study by Hanson and colleagues. nih.gov The research centered on the synthesis and evaluation of a radioiodinated version of the compound, specifically 3-[125I]iodo-4-aminophentermine, as a potential agent for brain perfusion imaging. nih.gov The rationale for its development stemmed from the ongoing effort to create radiotracers that could cross the blood-brain barrier and provide a map of regional cerebral blood flow.

The synthesis of this compound involved the iodination of the precursor molecule, 4-aminophentermine (AmP). nih.gov The study detailed that stoichiometric iodination of AmP resulted in a mixture of mono- and di-iodinated products. nih.gov However, through a process of radioiodination at the no-carrier-added (NCA) level, researchers were able to achieve a 73% isolated yield of 3-[125I]iodo-4-aminophentermine, with minimal contamination from the di-iodo derivative. nih.gov

Subsequent evaluation in animal models, specifically rats, demonstrated that the radiolabeled compound was readily extracted by the brain. nih.gov This initial uptake is a critical characteristic for a potential brain imaging agent. However, further investigation revealed that the clearance of the compound from the brain was relatively slow. nih.gov

Rationale for Comprehensive Academic Inquiry

Precursor Synthesis Pathways for Aminophentermine Derivatives

The journey to this compound begins with the synthesis of its precursor, 4-aminophentermine (AmP). nih.govresearchgate.net The synthesis of phentermine and its derivatives can be approached through various organic chemistry routes. One common method involves the Ritter reaction. researchgate.net For instance, a phenolic metabolite, 1-(4-hydroxyphenyl)-2-methyl-2-(n-propylamino)propane, has been prepared using a Ritter reaction starting from either 3-(4-methoxyphenyl)-2-methyl-1-propene (B1611282) or 3-(4-methoxyphenyl)-2-methyl-2-propanol and propionitrile. researchgate.net While not a direct synthesis of 4-aminophentermine, this illustrates a key reaction type used in the synthesis of related structures. The synthesis of aminophentermine derivatives often involves multi-step processes that begin with commercially available starting materials, which are then chemically modified to introduce the desired functional groups.

Iodination Strategies for the 3-Position of Phenethylamine (B48288) Core

The introduction of an iodine atom at the 3-position of the phenethylamine core is a critical step in the synthesis of this compound. This can be achieved through both stoichiometric and radiochemical methods.

Stoichiometric Iodination Approaches

Stoichiometric iodination involves the use of a molar equivalent of an iodinating agent to introduce iodine onto the aromatic ring. In the case of 4-aminophentermine, direct iodination at a stoichiometric level results in a mixture of mono- and di-iodinated products. nih.govresearchgate.net The amino group at the 4-position is an activating group, directing electrophilic substitution to the ortho positions (3 and 5). This lack of regioselectivity can lead to purification challenges and lower yields of the desired 3-iodo product.

Recent advancements in C-H functionalization offer more controlled methods for the iodination of phenethylamines. For example, a palladium-catalyzed isodesmic C(sp²)–H iodination of 2-phenethylamines has been developed, which uses the native primary amino group as a directing group. acs.orgnih.gov This method proceeds under mild conditions and allows for efficient mono- and di-iodination, offering a more selective route to iodinated phenethylamine derivatives. acs.orgnih.gov

No-Carrier-Added (NCA) Radioiodination Techniques

For applications in nuclear medicine, no-carrier-added (NCA) radioiodination is the preferred method. This technique introduces a radioactive isotope of iodine, such as Iodine-125, without the addition of a stable iodine carrier. This results in a product with very high specific activity, which is crucial for imaging and therapeutic applications.

The NCA radioiodination of 4-aminophentermine has been shown to be highly efficient, yielding primarily the desired 3-[¹²⁵I]iodo-4-aminophentermine. nih.govresearchgate.net This method demonstrates superior regioselectivity compared to stoichiometric iodination, with the formation of less than 2% of the di-iodinated derivative. nih.govresearchgate.net The high yield and purity of the NCA method make it the standard for producing radiolabeled this compound for research and potential clinical use.

Isotopic Labeling Considerations (e.g., [¹²⁵I])

Iodine-125 ([¹²⁵I]) is a commonly used radionuclide for labeling proteins and other biologically active molecules due to its convenient half-life of approximately 60 days and its emission of gamma rays suitable for detection. revvity.com The labeling of molecules with [¹²⁵I] can be achieved through various methods, including electrophilic substitution and isotope exchange reactions. researchgate.net

In the context of this compound, the NCA radioiodination with [¹²⁵I] is an electrophilic substitution reaction where the radioactive iodine is incorporated directly onto the aromatic ring of the 4-aminophentermine precursor. nih.gov The success of this labeling depends on the purity of the precursor and the efficiency of the radioiodination reaction.

Purification and Characterization of Synthetic Products

Following synthesis and iodination, the resulting products must be purified and characterized to ensure their identity and purity. Common purification techniques include chromatography, such as gel chromatography and high-pressure liquid chromatography (HPLC). nih.gov These methods are essential for separating the desired mono-iodinated product from unreacted precursors, di-iodinated byproducts, and other impurities. nih.govresearchgate.netnih.gov

Characterization of the final product, this compound, involves a variety of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are used to confirm the chemical structure. rsc.org For radiolabeled compounds, techniques such as gamma counting are used to determine the radiochemical purity and specific activity. revvity.com

Comparative Analysis of Synthetic Yields and Purity for Research Applications

The choice of synthetic and iodination method has a significant impact on the yield and purity of the final product, which in turn affects its suitability for research applications.

Iodination Method Product Mixture Isolated Yield of 3-[¹²⁵I]iodo-4-aminophentermine Di-iodo Derivative Reference
Stoichiometric IodinationMono- and di-iodo productsNot specifiedSignificant nih.gov, researchgate.net
No-Carrier-Added (NCA) RadioiodinationPrimarily mono-iodo product73%<2% nih.gov, researchgate.netcolab.ws

As the table illustrates, NCA radioiodination provides a significantly higher yield of the desired mono-iodinated product with minimal formation of the di-iodinated impurity. nih.govresearchgate.net This high purity is critical for in vivo studies, such as brain perfusion imaging, where the presence of impurities could lead to misleading results. nih.gov The superior yield and purity of the NCA method make it the preferred approach for producing 3-[¹²⁵I]iodo-4-aminophentermine for research purposes. nih.govresearchgate.net

In Vitro Receptor Binding and Ligand-Target Interaction Studies

Comprehensive in vitro studies to fully characterize the receptor binding profile and ligand-target interactions of this compound are not extensively available in publicly accessible scientific literature. The following subsections outline the specific areas where data is currently limited.

Investigation of Binding Affinity and Selectivity Profiles

Molecular Docking and Computational Interaction Analyses

There is a notable absence of published research detailing molecular docking or other computational interaction analyses for this compound. Such studies would be instrumental in predicting the binding orientation and interaction patterns of the compound within the active sites of potential protein targets.

Characterization of Binding Kinetics and Dissociation Constants

Specific studies characterizing the binding kinetics, including the association (kon) and dissociation (koff) rates, of this compound with its putative targets have not been reported. Consequently, its dissociation constant (Kd), a key measure of binding affinity, remains uncharacterized.

Ex Vivo and In Vitro Distribution Studies in Research Models

Investigations into the distribution of radiolabeled this compound have provided insights into its behavior in preclinical models, particularly concerning its potential as a brain imaging agent.

Organ and Tissue Radiotracer Distribution in Preclinical Models

A radioiodinated version of the compound, specifically 3-[125I]iodo-4-aminophentermine, was synthesized and its tissue distribution was assessed in rats. nih.govresearchgate.net The synthesis at a no-carrier-added (NCA) level resulted in a 73% isolated yield of 3-[125I]iodo-4-aminophentermine with minimal diiodo derivative impurity. nih.govresearchgate.net

Below is a data table summarizing the key findings related to the synthesis and distribution of 3-[125I]iodo-4-aminophentermine.

ParameterFindingCitation
Radiochemical3-[125I]iodo-4-aminophentermine nih.govresearchgate.net
Synthesis Yield (NCA)73% nih.govresearchgate.net
Diiodo Derivative Impurity< 2% nih.govresearchgate.net
Primary Organ of UptakeBrain nih.govresearchgate.net
Comparative Brain UptakePoorer than other labeled phentermine derivatives nih.govresearchgate.net
Comparative Brain RetentionPoorer than other labeled phentermine derivatives nih.govresearchgate.net
Comparative SelectivityPoorer than other labeled phentermine derivatives nih.govresearchgate.net
Postulated Reason for Poorer PerformancePresence of the 4-amino substituent nih.govresearchgate.net

Influence of Substituent Properties on Biodistribution in Research Contexts

The biodistribution of phentermine analogues is significantly influenced by the nature and position of substituents on the aromatic ring. In the case of this compound, the introduction of an iodine atom at the 3-position and an amino group at the 4-position creates a unique molecular profile that dictates its behavior in biological systems.

Research involving a radioiodinated version of the compound, 3-[125I]iodo-4-aminophentermine, was conducted to assess its potential as a brain perfusion imaging agent. nih.gov Studies in rats demonstrated that the compound is readily extracted by the brain. nih.govresearchgate.net Following this initial uptake, it exhibits a relatively slow clearance from brain tissue. nih.govresearchgate.net

Table 1: Comparative Biodistribution of Phentermine Derivatives in Rat Brain This table is based on findings that 3-[125I]iodo-4-aminophentermine showed poorer brain uptake and retention compared to other derivatives.

Compound Relative Brain Uptake Relative Brain Retention Postulated Influencing Factor
3-[125I]iodo-4-aminophentermine Lower Lower Presence of 4-amino substituent nih.gov

| Other Labeled Phentermine Derivatives | Higher | Higher | Absence of 4-amino substituent nih.govcolab.ws |

Enzymatic Biotransformation and Metabolic Stability Investigations

The metabolic fate of a compound is a critical determinant of its pharmacokinetic profile and duration of action. Biotransformation typically occurs in two phases: Phase I reactions (oxidation, reduction, hydrolysis) and Phase II reactions (conjugation). nih.gov

Identification of Primary Metabolic Pathways and Metabolites

While specific studies detailing the metabolic pathways of this compound are not extensively documented in the available literature, inferences can be drawn from the known metabolism of its parent compound, phentermine, and general principles of drug metabolism. The liver, particularly the cytochrome P450 (CYP) enzyme system located in the endoplasmic reticulum of hepatocytes, is the primary site for the metabolism of many xenobiotics. nih.gov

For phentermine, a major metabolic pathway is N-oxidation, leading to the formation of N-hydroxyphentermine. researchgate.net It is plausible that this compound undergoes similar N-oxidation. Furthermore, the substituted aromatic ring presents sites for other Phase I reactions. The presence of the amino group and the iodine atom could direct hydroxylation to specific positions on the phenyl ring.

Following Phase I modifications, the resulting metabolites, as well as the parent compound if it contains suitable functional groups (like the 4-amino group), can undergo Phase II conjugation reactions. These include glucuronidation, sulfation, and acetylation, which increase water solubility and facilitate excretion. nih.gov The 4-amino group on this compound is a prime site for such conjugation reactions.

In Vitro Metabolic Stability Assays in Subcellular Fractions

To predict how a compound might behave in vivo, researchers use in vitro metabolic stability assays. nih.gov These experiments are crucial in early drug discovery to estimate hepatic clearance. evotec.com The most common models use liver subcellular fractions, such as microsomes, which are vesicles formed from the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) enzymes. evotec.comsrce.hr

The standard procedure for a microsomal stability assay involves:

Incubating the test compound (e.g., this compound) with liver microsomes from a relevant species (e.g., rat, human). srce.hr

Adding necessary cofactors, primarily the NADPH-generating system, to initiate the enzymatic reactions. researchgate.net

Monitoring the disappearance of the parent compound over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). srce.hr

From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. srce.hr Intrinsic clearance represents the maximal capacity of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow. nih.govsrce.hr While specific in vitro stability data for this compound is not publicly available, this methodology represents the standard approach for such an investigation.

Comparative Metabolic Profiles with Related Phentermine Analogues

The metabolic profile of this compound can be contrasted with its parent compound, phentermine. The metabolism of phentermine has been studied more extensively, providing a basis for comparison.

The primary metabolic pathway for phentermine in several species is N-oxidation, which produces N-hydroxyphentermine. researchgate.net This active metabolite can undergo further conjugation or be reduced back to phentermine. researchgate.net

For this compound, the metabolic pathways are likely more complex due to the additional functional groups:

N-Oxidation: Similar to phentermine, the tertiary butylamine (B146782) side chain is a likely site for N-oxidation.

Aromatic Hydroxylation: The electron-donating 4-amino group and the electron-withdrawing 3-iodo group would influence the position of any potential CYP-mediated hydroxylation on the aromatic ring.

Conjugation: The 4-amino group provides a direct handle for Phase II conjugation reactions, such as acetylation or glucuronidation, which is a pathway not available to phentermine itself. The iodine atom is generally stable but can, in some cases, be a site for deiodination reactions.

These differences suggest that this compound would have a distinct and potentially more varied set of metabolites compared to phentermine, possibly leading to a different rate of clearance and pharmacokinetic profile.

Table 2: Comparison of Potential Metabolic Pathways This table outlines the established metabolic pathways for Phentermine and the predicted pathways for this compound based on its structure.

Metabolic Reaction Phentermine This compound (Predicted) Influencing Structural Feature
N-Oxidation Major pathway (forms N-hydroxyphentermine) researchgate.net Likely to occur Tertiary butylamine side chain
Aromatic Hydroxylation Minor pathway Possible, regioselectivity influenced by substituents Phenyl ring
Phase II Conjugation (Direct) Not a primary route for parent compound Likely to occur (e.g., N-acetylation, N-glucuronidation) 4-amino group

| Dehalogenation | Not applicable | Possible, but typically a minor pathway | 3-iodo substituent |

Structure Activity Relationships Sar and Structural Modifications

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of 3-Iodo-4-aminophentermine is intrinsically linked to its molecular architecture. As a derivative of phentermine, it retains the core α,α-dimethylphenethylamine skeleton, which is crucial for its interaction with monoamine transporters. However, the introduction of substituents on the aromatic ring dramatically modulates its pharmacological profile.

The iodo substituent at the 3-position is another key feature. The position of halogenation on the aromatic ring of phentermine analogs is known to significantly influence their biological activity. While direct SAR studies on a wide range of this compound analogs are limited, data from related radioiodinated amphetamine derivatives can provide valuable insights. The choice of the iodine isotope, such as Iodine-125 or Iodine-123, is primarily for radiolabeling purposes in imaging studies and does not fundamentally alter the chemical interactions of the molecule. nih.govosti.gov

Impact of Aromatic Substituents on Molecular Interactions

Research has shown that para-substituted phentermine analogs are generally well-retained in the brain. nih.gov The lipophilicity of the substituent at the para position has been found to affect localization in non-target tissues. nih.gov For instance, in a comparison of para-substituted halo-phentermines (F, Cl, Br, I), the N-[¹¹C]methyl-p-iodophentermine demonstrated the most favorable biodistribution characteristics for brain imaging, with the p-bromo analog being nearly equivalent. nih.gov

The following table summarizes the influence of aromatic substituents on the brain uptake of various phentermine analogs, providing a comparative context for understanding the potential impact of the substituents in this compound.

CompoundSubstituent(s)Relative Brain UptakeRetention Characteristics
N-[¹¹C]methyl-p-iodophenterminep-IodoHighWell-retained
N-[¹¹C]methyl-p-bromophenterminep-BromoHighWell-retained
N-[¹¹C]methyl-p-chlorophenterminep-ChloroModerateModerate retention
N-[¹¹C]methyl-p-fluorophenterminep-FluoroModerateModerate retention
3-[¹²⁵I]iodo-4-aminophentermine3-Iodo, 4-AminoPoorer than other labeled phentermine derivativesRelatively slow clearance

Data compiled from multiple sources. nih.govnih.gov

Design and Synthesis of this compound Analogues for SAR Studies

The systematic exploration of the structure-activity relationships of this compound necessitates the design and synthesis of a diverse range of analogs. By methodically altering specific structural features, researchers can probe the importance of each component for biological activity.

The synthesis of this compound itself involves the iodination of the precursor, 4-aminophentermine (AmP). Stoichiometric iodination of AmP can lead to a mixture of mono- and di-iodinated products. nih.gov However, radioiodination at the no-carrier-added (NCA) level has been shown to produce 3-[¹²⁵I]iodo-4-aminophentermine in high yield with minimal di-iodinated byproduct. nih.gov

To conduct comprehensive SAR studies, a library of analogs could be synthesized with variations at key positions:

Modification of the Amino Group: The 4-amino group could be alkylated, acylated, or replaced with other functional groups (e.g., hydroxyl, nitro) to investigate the influence of its electronic and steric properties.

Varying the Halogen: Replacing the iodine at the 3-position with other halogens (e.g., bromine, chlorine, fluorine) would allow for an assessment of the impact of halogen size and electronegativity.

Positional Isomers: Synthesizing isomers with the iodo and amino groups at different positions on the aromatic ring would help to elucidate the importance of their specific arrangement.

Alkyl Chain Modifications: Alterations to the α,α-dimethyl group could be explored, although this would represent a more significant departure from the phentermine scaffold.

The synthesis of these analogs would likely follow multi-step synthetic routes, potentially starting from appropriately substituted benzaldehydes or ketones. snmjournals.org Techniques such as nitrosation followed by reduction are common methods for introducing amino groups onto an aromatic ring. google.com

Computational Chemistry Approaches to Predict SAR

In modern drug discovery and molecular design, computational chemistry plays a pivotal role in predicting and rationalizing structure-activity relationships. While specific computational studies on this compound are not widely reported, the application of these methods to phentermine analogs and other related compounds provides a framework for how such investigations could be conducted.

Molecular docking is a powerful computational technique that can predict the preferred binding orientation of a ligand to a target receptor. For this compound, docking studies could be performed with potential biological targets, such as monoamine transporters (e.g., DAT, NET, SERT) or specific enzymes. These studies could reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to binding affinity. For example, the 4-amino group could act as a hydrogen bond donor or acceptor, while the 3-iodo group could participate in halogen bonding or hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for a set of this compound analogs and correlating them with their experimentally determined activities, a predictive QSAR model could be developed. This model could then be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts.

The following table illustrates the types of computational data that could be generated to inform the SAR of this compound and its analogs.

AnalogPredicted Binding Affinity (kcal/mol)Key Predicted InteractionsPredicted LogP
This compound---
3-Bromo-4-aminophentermine---
3-Chloro-4-aminophentermine---
3-Iodo-4-nitrophentermine---

This table is a hypothetical representation of data that could be generated through computational studies.

By integrating synthetic chemistry with computational modeling, a more comprehensive understanding of the structure-activity relationships of this compound can be achieved, paving the way for the development of new and improved molecules with tailored biological activities.

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Separation and Quantitation (e.g., GC-MS/MS, LC-MS)

Chromatographic methods are indispensable for separating 3-Iodo-4-aminophentermine from complex mixtures, such as synthesis reaction products or biological matrices, and for its precise quantitation.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For phentermine and its analogs, derivatization is often a necessary step prior to GC-MS analysis. jfda-online.comsigmaaldrich.com This process enhances the volatility and thermal stability of the analyte, improves chromatographic peak shape, and increases sensitivity. jfda-online.com Common derivatizing agents include heptafluorobutyric anhydride (B1165640) (HFBA). jfda-online.com The derivatized this compound can then be separated on a capillary column (e.g., HP-5MS) and detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative data. notulaebotanicae.ro

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective method that has become the standard for analyzing non-volatile compounds in complex mixtures without the need for derivatization. mdpi.com Separation is typically achieved using a C18 reversed-phase column with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape. iipseries.orgnih.gov

For quantitation, Multiple Reaction Monitoring (MRM) is a widely used LC-MS/MS technique. mdpi.comlcms.cz In MRM, the mass spectrometer is set to detect a specific precursor ion (the molecular ion of this compound) and a specific product ion (a characteristic fragment), which provides excellent selectivity and minimizes interference from background matrix components. mdpi.comlcms.cz This method allows for the reliable detection and quantification of the compound even at very low concentrations.

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

Parameter Setting
Chromatography System High-Performance Liquid Chromatography (HPLC)
Column Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole (QqQ)
Ionization Mode Positive Electrospray Ionization (ESI+)
Analysis Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 291.0 (M+H)⁺

| Product Ion (Q3) | Specific fragment ion (e.g., corresponding to loss of the isobutene group) |

Spectroscopic Characterization Methods (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are crucial for the unambiguous structural elucidation and confirmation of the chemical identity of this compound.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the compound, which confirms its molecular weight and elemental composition. For this compound (C₁₀H₁₅IN₂), the expected monoisotopic mass is approximately 290.04 g/mol . chemicalbook.com The electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺ and a characteristic fragmentation pattern that helps to confirm the structure. Key fragments would likely arise from the cleavage of the isobutyl group and other parts of the molecule. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would display distinct signals for the different types of protons in the molecule. This would include signals for the aromatic protons on the benzene (B151609) ring, whose chemical shifts and coupling patterns would confirm the 1,2,4-substitution pattern. Signals corresponding to the methyl protons (a singlet), the methylene (B1212753) protons (a singlet or AB quartet), and the amine protons would also be present, confirming the phentermine backbone.

¹³C NMR: The carbon-13 NMR spectrum would show a unique signal for each carbon atom in a different chemical environment. This would include distinct peaks for the two methyl carbons, the methylene carbon, the quaternary carbon of the tert-butyl group, and the carbon atoms of the aromatic ring. The carbons bonded to iodine and the amino group would have characteristic chemical shifts. rsc.org

Table 2: Predicted Spectroscopic Data for this compound

Technique Data Type Predicted Observation
Mass Spectrometry (MS) Molecular Ion Peak [M]⁺ m/z ≈ 290
Isotopic Pattern Characteristic pattern for a compound containing one iodine atom
¹H NMR Aromatic Protons 2-3 signals in the aromatic region (~6.5-8.0 ppm) showing coupling consistent with 1,2,4-substitution
Aliphatic Protons Signals for two CH₃ groups and one CH₂ group characteristic of the phentermine structure
Amine Protons Broad signals for NH₂ groups
¹³C NMR Aromatic Carbons 6 distinct signals in the aromatic region (~110-150 ppm)
Aliphatic Carbons Signals for methyl, methylene, and quaternary carbons

Radiochemical Purity Assessment Techniques

When this compound is synthesized with a radioisotope of iodine (e.g., ¹²⁵I) for use in imaging or distribution studies, assessing its radiochemical purity is paramount. nih.gov Radiochemical purity is the proportion of the total radioactivity in the sample that is present in the desired chemical form.

Stoichiometric iodination of the precursor, 4-aminophentermine, can result in a mixture of the desired this compound and a diiodo byproduct. nih.gov Radioiodination at the no-carrier-added (NCA) level can produce the desired [¹²⁵I]iodo-4-aminophentermine in high yield with minimal diiodo derivative. nih.gov Analytical techniques must be able to separate and quantify these species.

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): Both radio-TLC and radio-HPLC are standard methods for determining radiochemical purity. researchgate.net A small spot of the radiolabeled product is applied to a TLC plate (e.g., silica (B1680970) gel) or injected into an HPLC system.

In TLC , a suitable mobile phase is used to separate the desired compound from radiochemical impurities. After development, the distribution of radioactivity on the plate is measured with a radio-TLC scanner. mdpi.com

In radio-HPLC , the sample is separated on a column, and the eluent passes through both a standard detector (e.g., UV) and a radioactivity detector connected in series. This allows for the correlation of chemical peaks with radioactive peaks.

A study on the synthesis of 3-[¹²⁵I]iodo-4-aminophentermine reported a radiochemical purity of 73% (isolated yield), with less than 2% of the diiodo derivative, as determined by chromatographic separation. nih.gov

Table 3: Example System for Radiochemical Purity by TLC

Parameter Description
Technique Thin-Layer Chromatography (TLC)
Stationary Phase Silica Gel Plate (e.g., ITLC-SG)
Mobile Phase A solvent system capable of separating the mono- and di-iodinated products, and free iodide (e.g., a mixture of ethyl acetate (B1210297) and hexane)
Detection Radio-TLC Scanner or Gamma Counter
Rf (Product) Characteristic retention factor for 3-[¹²⁵I]iodo-4-aminophentermine

| Rf (Impurities) | Different retention factors for unbound [¹²⁵I]iodide and diiodo-4-aminophentermine |

Development of Novel Analytical Assays for Research Traceability

The advancement of research involving this compound relies on the continuous development of more sensitive, accurate, and reliable analytical assays. These assays are crucial for traceability in various experimental contexts, such as in vitro metabolism studies or in vivo pharmacokinetic analyses. wuxiapptec.com

The development of a novel LC-MS/MS method using a stable isotope-labeled internal standard is a key strategy for improving quantification. nih.gov For example, a ¹³C- or ²H-labeled version of this compound could be synthesized and used as an internal standard. This approach corrects for variations in sample preparation and matrix effects, leading to highly accurate and precise measurements, which is especially important when analyzing samples from complex biological fluids or tissues. nih.govnih.gov

Furthermore, untargeted analysis using high-resolution mass spectrometry (e.g., LC-QTOF-MS) can be employed as a discovery tool. chromatographyonline.com This approach allows for the simultaneous detection of the parent compound and any potential metabolites without prior knowledge of their structures. This is a hypothesis-generating technique that can provide valuable insights into the metabolic fate of this compound in biological systems, ensuring comprehensive research traceability. chromatographyonline.com The development of such advanced assays is essential for building a complete profile of the compound's behavior in research settings.

Investigational Applications and Research Utility

Application as a Pharmacological Probe for Receptor Systems

While direct and extensive research into 3-Iodo-4-aminophentermine as a selective pharmacological probe for specific receptor systems is not widely documented, its structural classification as a phenethylamine (B48288) derivative suggests its potential for such applications. mdpi.com Phenethylamines are a broad class of compounds known to interact with a variety of receptor systems in the central nervous system, including dopaminergic, serotonergic, and adrenergic receptors. mdpi.com The parent compound, phentermine, for instance, is known to stimulate the release of norepinephrine (B1679862) and dopamine. researchgate.net

The introduction of an iodine atom and an amino group at the 3 and 4 positions of the phentermine backbone, respectively, modifies its chemical properties. These modifications could potentially alter its binding affinity and selectivity for various receptors. Radioiodinated ligands are frequently developed to map receptor distribution in the central nervous system and peripheral organs. consensus.app For example, radioiodinated benzamide (B126) derivatives have been synthesized to evaluate their affinity for the 5-HT3 receptor. nih.gov The development of radioiodinated this compound ([¹²⁵I]iodo-4-aminophentermine) opens the possibility for its use in in-vitro binding assays and in-vivo imaging studies to characterize its interactions with specific neuronal receptors. consensus.appnih.gov However, detailed studies to determine its precise receptor binding profile and its utility as a selective probe for a particular receptor subtype remain a subject for further investigation.

Utility in Brain Perfusion Imaging Research (as a Radiotracer)

The primary investigational application of this compound has been in the field of brain perfusion imaging, where its radioiodinated form, specifically 3-[¹²⁵I]iodo-4-aminophentermine, was synthesized and evaluated as a potential brain imaging agent. nih.gov Brain perfusion scans, such as Single Photon Emission Computed Tomography (SPECT), utilize radiotracers to measure blood flow in different areas of the brain, which can provide insights into brain function and pathology like dementia, epilepsy, and stroke. racgp.org.aurochester.edu

The synthesis of 3-[¹²⁵I]iodo-4-aminophentermine was achieved at the no-carrier-added (NCA) level with a 73% isolated yield. researchgate.netnih.gov The key findings from its evaluation in rats are summarized below:

Brain Uptake: The radiotracer demonstrated the ability to be readily extracted by the brain upon administration. nih.gov

Clearance: It exhibited relatively slow clearance from the brain tissue. nih.gov

Tissue Distribution: The distribution of the radiochemical was studied across various organs, showing its passage through the blood-brain barrier. nih.gov

Table 1: Research Findings for 3-[¹²⁵I]iodo-4-aminophentermine in Brain Perfusion Imaging

FindingDescriptionSource
Synthesis Yield Radioiodination at the no-carrier-added (NCA) level resulted in a 73% isolated yield of 3-[¹²⁵I]iodo-4-aminophentermine. nih.gov, researchgate.net
Brain Extraction The compound was readily extracted by the brain following administration in rats. nih.gov
Brain Clearance The clearance of the radiochemical from the brain was relatively slow. nih.gov
Comparative Efficacy Total brain uptake, retention, and selectivity were poorer compared to other labeled phentermine derivatives. nih.gov

Role in Comparative Pharmacological Studies of Phenethylamine Derivatives

This compound has served as a valuable compound in comparative studies of phenethylamine derivatives designed for neurological applications. nih.gov The phenethylamine scaffold is a cornerstone in medicinal chemistry for developing ligands targeting various receptors and transporters in the brain. mdpi.com By systematically modifying the structure of phentermine—in this case, by adding iodo and amino groups—researchers can investigate structure-activity relationships. nih.gov

In the evaluation of 3-[¹²⁵I]iodo-4-aminophentermine, it was directly compared with other labeled phentermine derivatives. nih.gov The study concluded that the total brain uptake, retention, and selectivity of 3-[¹²⁵I]iodo-4-aminophentermine were poorer. researchgate.netnih.gov Researchers hypothesized that the presence of the 4-amino substituent was likely responsible for this reduced performance. researchgate.netnih.gov This type of comparative analysis is crucial for understanding how specific functional groups influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as its ability to cross the blood-brain barrier and its retention within the brain. These studies provide essential data for the rational design of more effective central nervous system agents. mdpi.com

Potential as a Preclinical Research Tool for Investigating Neurobiological Pathways

As a research tool, this compound, particularly in its radiolabeled form, holds potential for preclinical investigations of neurobiological pathways. Its demonstrated ability to cross the blood-brain barrier and distribute within the brain makes it a candidate for tracing and imaging studies in animal models. nih.gov

The utility of such a tool lies in its ability to non-invasively study physiological and pathological processes. For instance, radiotracers are used to:

Map blood flow changes associated with neuronal activation. racgp.org.au

Investigate the integrity of the blood-brain barrier. nih.gov

Characterize the in-vivo distribution of compounds belonging to the phenethylamine class. mdpi.comnih.gov

While the performance of 3-[¹²⁵I]iodo-4-aminophentermine as a brain perfusion agent was found to be suboptimal compared to other agents, the research itself provides a foundation. nih.gov The synthesis and evaluation of this compound contribute to the broader scientific knowledge base regarding the design and application of radioiodinated phenethylamines. Further modifications of its structure could lead to new preclinical tools with improved properties for investigating specific neurobiological pathways, potentially including those related to neurotransmitter systems targeted by phenethylamines. mdpi.comresearchgate.net

Future Directions in 3 Iodo 4 Aminophentermine Research

Emerging Methodologies in Synthesis and Characterization

The foundational synthesis of 3-Iodo-4-aminophentermine has been established, particularly its radioiodinated form for imaging studies. researchgate.netnih.gov Future research will likely focus on refining these processes for greater efficiency, purity, and versatility.

Synthesis: Initial methods for producing radioiodinated this compound involved the iodination of the precursor, 4-aminophentermine. nih.gov Stoichiometric iodination of this intermediate resulted in a mixture of mono- and di-iodinated products, complicating purification and reducing the yield of the desired compound. researchgate.netnih.gov A significant improvement was the use of no-carrier-added (NCA) radioiodination, which yielded 3-[125I]iodo-4-aminophentermine with a high isolated yield of 73% and less than 2% of the di-iodinated byproduct. researchgate.netnih.gov

Emerging synthetic strategies could draw from methodologies used for structurally similar compounds. For instance, novel catalytic systems and multi-component reactions are transforming the synthesis of complex aromatic amines. nih.govnih.gov Future efforts might explore palladium- or copper-catalyzed C-N coupling and C-I bond formation reactions to provide alternative, potentially more efficient, routes to the this compound scaffold. Furthermore, developing stereoselective syntheses could be crucial if specific enantiomers are found to have different biological activities, a common feature in phentermine derivatives.

Characterization: Advanced characterization techniques are essential for unambiguously determining the structure, purity, and physicochemical properties of newly synthesized analogs. While standard techniques provide basic structural information, future research would benefit from a more in-depth analysis using state-of-the-art methods. univ-grenoble-alpes.fr Techniques such as two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy would provide more detailed structural confirmation. For radio-labeled versions, High-Performance Liquid Chromatography (HPLC) coupled with radiometric detection will remain critical for ensuring radiochemical purity. Advanced mass spectrometry techniques, like Time-of-Flight Mass Spectrometry (TOF-MS), can provide highly accurate mass data, confirming elemental composition. researchgate.net

Synthesis MethodPrecursorKey FeaturesOutcome
Stoichiometric Iodination 4-Aminophentermine (AmP)Uses a standard amount of iodinating agent.Produces a mixture of mono- and diiodo products. researchgate.netnih.gov
No-Carrier-Added (NCA) Radioiodination 4-Aminophentermine (AmP)Uses high specific activity radioiodine.Results in a 73% isolated yield of 3-[125I]iodo-4-aminophentermine with minimal diiodo byproduct. researchgate.netnih.gov

Advanced Computational Modeling for Mechanism Elucidation

While initial studies have explored the in vivo distribution of this compound, the precise molecular mechanisms governing its interactions remain a significant area for future investigation. nih.gov Advanced computational modeling offers a powerful, non-invasive toolkit to predict and analyze these interactions at an atomic level.

Currently, there is a lack of specific computational studies focused on this compound. However, the future application of techniques such as molecular docking and molecular dynamics (MD) simulations holds considerable promise. Researchers could model the interaction of this compound with potential biological targets, such as neurotransmitter transporters (for dopamine, norepinephrine (B1679862), and serotonin) or receptors in the central nervous system. Such models could predict binding affinities and conformations, helping to explain the observed brain uptake and retention characteristics. nih.gov

Furthermore, Quantum Mechanics/Molecular Mechanics (QM/MM) simulations could be employed to study the electronic properties of the molecule and the specifics of bond-making or bond-breaking during potential metabolic transformations. This could help to elucidate why the presence of the 4-amino substituent appears to result in poorer brain retention compared to other labeled phentermine derivatives. nih.gov

Novel Applications in Systems Pharmacology Research

The initial research on this compound was narrowly focused on its application as a brain perfusion imaging agent. researchgate.netnih.gov A systems pharmacology approach represents a novel direction that could significantly broaden the understanding and potential applications of this compound. Instead of a "one-target, one-drug" view, systems pharmacology investigates how a compound affects the entire biological system, including multiple targets and pathways.

Future research could use high-throughput screening methods to test this compound against a wide panel of receptors, enzymes, and transporters. The resulting data could be used to build a comprehensive interaction profile. This profile might reveal unexpected off-target activities that could be therapeutically relevant. For example, while its parent compound, phentermine, is known to stimulate the release of norepinephrine and dopamine, a systems-level analysis could uncover modulatory effects on other signaling pathways. researchgate.net

Interdisciplinary Collaborations for Expanded Research Horizons

The advancement of research into this compound will increasingly depend on fostering robust interdisciplinary collaborations. nih.govmdpi.com The initial development and evaluation of this compound as an imaging agent was itself an interdisciplinary effort, combining synthetic chemistry with nuclear medicine and pharmacology. researchgate.netnih.gov

Future progress will require an even broader coalition of expertise.

Chemists and Materials Scientists: To develop novel, efficient synthetic routes and explore new labeling strategies, potentially using different isotopes or labeling moieties.

Computational Biologists and Bioinformaticians: To perform the advanced modeling and systems pharmacology analysis described above, interpreting large datasets to generate testable hypotheses. mdpi.com

Pharmacologists and Neuroscientists: To design and execute sophisticated in vitro and in vivo experiments to validate computational predictions and explore the compound's effects on neural circuits and behavior.

Medical Physicists and Radiologists: To refine imaging protocols and explore the potential of new derivatives in advanced imaging modalities like Positron Emission Tomography (PET) if appropriate positron-emitting isotopes are incorporated.

Such collaborations are crucial for translating fundamental chemical and biological findings into tangible outcomes and can catalyze innovation by bringing fresh perspectives to complex scientific challenges. nih.gov

Q & A

Q. Basic Research Focus

  • In Vitro Binding Assays : Radioligand displacement studies (e.g., using ³H-dopamine) to assess affinity for dopamine transporters (DAT). IC₅₀ values should be compared to positive controls (e.g., cocaine) .
  • Dose-Response Curves : Use nonlinear regression models (e.g., GraphPad Prism) to calculate EC₅₀ and Hill coefficients .

Advanced Consideration
For in vivo neuropharmacology, employ microdialysis in rodent models to measure extracellular dopamine levels in the striatum. Contradictory results (e.g., unexpected antagonism) may arise from off-target binding to serotonin transporters; validate via knockout models or selective inhibitors .

How can researchers address discrepancies in reported data on this compound’s metabolic stability?

Advanced Research Focus
Conflicting metabolic data (e.g., hepatic clearance rates) often stem from species-specific cytochrome P450 (CYP) activity. Mitigate by:

  • Conducting interspecies comparisons (human vs. rat liver microsomes) .
  • Using CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways .
  • Reporting stability in standardized units (e.g., % parent compound remaining at 1 hour) with detailed LC-MS/MS fragmentation patterns .

What regulatory guidelines apply to preclinical studies of this compound?

Basic Research Focus
Align with ICH M4 and E3 guidelines for:

  • Toxicity Profiling : Acute toxicity studies (OECD 423) with endpoints including LD₅₀ and histopathology .
  • Data Reporting : Structured templates for dose, duration, and adverse events (e.g., neurotoxicity grading per WHO standards) .

Advanced Consideration
For translational research, incorporate Good Laboratory Practice (GLP) validation of analytical methods (e.g., FDA 21 CFR Part 58). Discrepancies in toxicity data require root-cause analysis, such as batch variability in compound purity or contamination with heavy metals .

What computational tools are recommended for modeling this compound’s interactions with biological targets?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses at DAT. Validate with mutagenesis data (e.g., D79A mutants to test iodine’s role in hydrophobic interactions) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes. Contradictions between in silico and in vitro data may arise from solvent model inaccuracies; refine using explicit water models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.